アルピヌミソフラボン

概要

説明

アルピヌミソフラボンは、クワ科の植物であるクワノキとゲンゲ属の植物であるゲンゲから抽出される天然のプレニル化イソフラボノイドです . この化合物は、抗酸化、抗炎症、抗菌、抗がん、エストロゲン様および抗エストロゲン様、抗糖尿病、神経保護などの様々な生物活性で知られています .

2. 製法

合成経路と反応条件: アルピヌミソフラボンは、イソフラボノイドのプレニル化を含む様々な化学反応によって合成することができます。このプロセスは一般的に、ジメチルホルムアミドのような有機溶媒中で、プレニルブロミドと炭酸カリウムなどの塩基を使用します。 反応は還流条件下で行われ、目的のプレニル化生成物が得られます .

工業的製造方法: アルピヌミソフラボンの工業的製造は、リンネア属の植物であるリンネア・ウェルウィッチーの樹皮や、農薬植物であるミリティア・トニングイーなどの天然資源からの抽出を含みます . 抽出プロセスには、溶媒抽出と、純粋な化合物を分離するためのクロマトグラフィー技術を使用した精製が含まれます .

科学的研究の応用

化学: 他の生物活性化合物を合成するための前駆体として使用されます。

生物学: アルピヌミソフラボンは、抗酸化、抗炎症、抗菌効果など、重要な生物活性を示しています.

作用機序

アルピヌミソフラボンは、複数の分子標的と経路を通じてその効果を発揮します。

抗酸化活性: フリーラジカルを捕捉し、抗酸化酵素の活性を高めることで酸化ストレスを軽減します.

抗炎症活性: アルピヌミソフラボンは、一酸化窒素合成酵素やシクロオキシゲナーゼ-2などの炎症性サイトカインやメディエーターの産生を阻害します.

抗がん活性: ミトコンドリア膜電位の破壊とアポトーシス経路の活性化により、がん細胞のアポトーシスと細胞周期停止を誘導します.

神経保護活性: アルピヌミソフラボンは、細胞生存とアポトーシスに関わるシグナル伝達経路の調節を通じて、酸化損傷と炎症からニューロンを保護します.

類似化合物:

ゲニステイン: 類似の抗酸化および抗がん特性を持つ、非プレニル化イソフラボノイド。

ダイゼイン: エストロゲン様および抗エストロゲン様活性を示す、別のイソフラボノイド。

ビオチャニンA: 抗炎症および抗がん効果を持つ、メチル化されたイソフラボノイド。

アルピヌミソフラボンの独自性: アルピヌミソフラボンは、プレニル化されているために、非プレニル化イソフラボノイドと比べて親油性が高く、生物活性も向上しています . この構造修飾により、細胞膜との相互作用が向上し、治療の可能性が高まります .

結論として、アルピヌミソフラボンは、様々な科学的および工業的応用に大きな可能性を持つ汎用性の高い化合物です。その独特の化学構造と多様な生物活性は、さらなる研究開発のための有望な候補となっています。

準備方法

Synthetic Routes and Reaction Conditions: Alpinumisoflavone can be synthesized through various chemical reactions involving the prenylation of isoflavonoids. The process typically involves the use of prenyl bromide and a base, such as potassium carbonate, in an organic solvent like dimethylformamide. The reaction is carried out under reflux conditions to achieve the desired prenylated product .

Industrial Production Methods: Industrial production of alpinumisoflavone involves the extraction from natural sources, such as the bark of Rinorea welwitschii and the molluscicide plant Millettia thonningii . The extraction process includes solvent extraction, followed by purification using chromatographic techniques to isolate the pure compound .

化学反応の分析

反応の種類: アルピヌミソフラボンは、次のような様々な化学反応を起こします。

酸化: アルピヌミソフラボンは、酸化されてキノンなどの酸化された誘導体を生成することができます。

還元: 還元反応は、アルピヌミソフラボンを対応する還元型に変換することができます。

置換: アルピヌミソフラボンは、官能基が他の基に置換される置換反応を起こすことができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: 置換反応は、通常、ハロゲンや求核剤などの試薬を酸性または塩基性条件下で使用します。

主な生成物: これらの反応から生成される主な生成物には、様々な酸化された、還元された、および置換されたアルピヌミソフラボン誘導体があり、それぞれが異なる化学的および生物学的特性を持っています .

類似化合物との比較

Genistein: A non-prenylated isoflavonoid with similar antioxidant and anticancer properties.

Daidzein: Another isoflavonoid with estrogenic and antiestrogenic activities.

Biochanin A: A methylated isoflavonoid with anti-inflammatory and anticancer effects.

Uniqueness of Alpinumisoflavone: Alpinumisoflavone is unique due to its prenylation, which enhances its lipophilicity and biological activities compared to non-prenylated isoflavonoids . This structural modification allows for better interaction with cell membranes and increased therapeutic potential .

生物活性

Alpinumisoflavone, a flavonoid predominantly found in the genus Erythrina, has garnered attention for its diverse biological activities, particularly its anti-inflammatory, antimycobacterial, and cytotoxic properties. This article synthesizes recent findings and research studies to provide a comprehensive overview of the biological activity of Alpinumisoflavone.

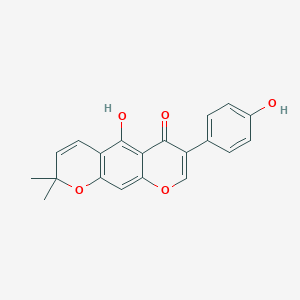

Chemical Structure and Sources

Alpinumisoflavone is a member of the isoflavonoid family, characterized by its unique chemical structure that contributes to its biological properties. It is primarily extracted from various species of Erythrina, including Erythrina poeppigiana and Erythrina stricta.

1. Antimycobacterial Activity

Alpinumisoflavone has shown significant potential against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Research indicates that it inhibits the growth of Mtb strains with a minimum inhibitory concentration (MIC) of 169.5 ± 3.3 µM, demonstrating comparable efficacy to established antitubercular agents.

- Key Findings :

- Inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in macrophages was observed, indicating a potential anti-inflammatory mechanism alongside its antimycobacterial activity .

- The compound exhibited low toxicity in macrophages, making it a candidate for further anti-TB treatment studies .

2. Anti-inflammatory Effects

Alpinumisoflavone has been reported to reduce pro-inflammatory mediators such as NO and TNF-α in various experimental models. This activity suggests its potential role in managing inflammatory diseases.

- In Vitro Studies :

3. Cytotoxic Activity Against Cancer Cells

Recent studies have highlighted the cytotoxic effects of Alpinumisoflavone on various cancer cell lines, including colon cancer (WiDr), cervical cancer (HeLa), and hepatoma (HepG2) cells.

- Research Insights :

- Alpinumisoflavone demonstrated significant antiproliferative effects across these cell lines, suggesting its potential as an anticancer agent .

- The compound's mechanism appears to involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate these pathways fully.

Table 1: Biological Activities of Alpinumisoflavone

Table 2: Cytotoxicity Profile of Alpinumisoflavone

Case Studies and Research Findings

Several studies have explored the multifaceted roles of Alpinumisoflavone:

- A study examining its anti-inflammatory properties found that it effectively reduced both NO and TNF-α levels in LPS-stimulated macrophages, indicating its potential therapeutic applications in inflammatory diseases .

- Another investigation into its cytotoxic effects revealed that Alpinumisoflavone led to significant cell death in cancer cell lines through mechanisms involving apoptosis and disruption of cell cycle progression .

特性

IUPAC Name |

5-hydroxy-7-(4-hydroxyphenyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O5/c1-20(2)8-7-13-15(25-20)9-16-17(18(13)22)19(23)14(10-24-16)11-3-5-12(21)6-4-11/h3-10,21-22H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQAMSFTXEFSBPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00187683 | |

| Record name | Alpinumisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34086-50-5 | |

| Record name | Alpinumisoflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34086-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alpinumisoflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034086505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alpinumisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALPINUMISOFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q33HOF94Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。